Bienvenue dans la boutique en ligne BenchChem!

Fidaxomicin-D7

Bioanalysis LC-MS/MS Pharmacokinetics

Fidaxomicin-D7 (OPT-80-D7) is a critical +7 Da deuterated internal standard for accurate LC-MS/MS quantitation of fidaxomicin and OP-1118 in plasma. It corrects matrix effects and ionization variability that unlabeled analogs cannot, ensuring the precision required for pharmacokinetic studies, ANDA method validation, and QC batch release. With high isotopic purity and co-eluting physicochemical fidelity, this SIL-IS is essential for regulatory-compliant bioanalytical data. For R&D use only; not for human administration.

Molecular Formula C₅₂H₆₇D₇Cl₂O₁₈
Molecular Weight 1065.08
Cat. No. B1159964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidaxomicin-D7
Synonyms(3E,5E,8S,9E,11S,12R,13E,15E,18S)-3-[[[6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-β-D-mannopyranosyl]oxy]methyl]-12-[[6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-β-D-lyxo-hexopyranosyl]oxy]-11-ethyl-8-hydroxy-18-[(1R)-1-hydr
Molecular FormulaC₅₂H₆₇D₇Cl₂O₁₈
Molecular Weight1065.08
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fidaxomicin-D7: A Deuterated Macrocyclic Antibiotic for High-Fidelity Quantitation


Fidaxomicin-D7 (OPT-80-D7) is a stable isotope-labeled analog of fidaxomicin, a macrocyclic RNA polymerase inhibitor [1]. It features the strategic incorporation of seven deuterium atoms into the fidaxomicin structure (C52H67D7Cl2O18) [2]. This labeling facilitates its primary application as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantitation of fidaxomicin and its metabolites in complex biological matrices .

Analytical Specificity: Why Unlabeled Fidaxomicin Cannot Substitute for Fidaxomicin-D7 in Quantitative Workflows


In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects and ionization variability. Fidaxomicin-D7, with its mass shift of +7 Da compared to unlabeled fidaxomicin, provides a nearly identical physicochemical profile while being spectrometrically distinct [1]. This ensures it co-elutes with the target analyte, effectively compensating for signal suppression or enhancement that can cause significant inaccuracies in concentration determination . Substituting with an unlabeled analog or a non-isotopic IS introduces a higher risk of differential recovery and ionization, directly compromising the accuracy and reproducibility required for pharmacokinetic studies and regulatory bioanalysis [2].

Quantitative Differentiators for Fidaxomicin-D7 in Bioanalytical and Quality Control Workflows


Fidaxomicin-D7 as an LC-MS/MS Internal Standard: Quantitative Precision in Human Plasma

In a validated LC-MS/MS method for quantifying fidaxomicin and its active metabolite OP-1118 in human plasma, Fidaxomicin-D7 was employed as the internal standard [1]. This methodology directly contrasts with the use of a non-deuterated analog, which cannot provide the same level of matrix effect correction due to its identical mass.

Bioanalysis LC-MS/MS Pharmacokinetics

Fidaxomicin-D7 Product Purity: Specifications for Regulatory Compliance

Fidaxomicin-D7 is supplied with high chemical and isotopic purity, which is critical for its function as a reference standard. Vendor specifications for this compound indicate a chemical purity of >99.5% (HPLC-UV) and an isotopic purity of >99.8% (ESI-MS) [1]. These metrics directly contrast with those of other fidaxomicin impurities or related compounds, which may have different purity profiles.

Analytical Chemistry Quality Control Reference Standards

Improved Analytical Reproducibility Through Deuterium Labeling

The incorporation of seven deuterium atoms into Fidaxomicin-D7 provides a significant +7 Da mass shift, which is instrumental in reducing analytical variability . This mass difference allows for robust chromatographic co-elution with the analyte while ensuring clear spectral resolution. The use of this specific deuterated form is preferred over other potential labeling strategies (e.g., 13C) due to established synthetic pathways and the resultant mass difference's suitability for common MS/MS transitions [1].

Stable Isotope Labeling Method Validation Matrix Effect Correction

Regulatory Utility: Fidaxomicin-D7 in ANDA and DMF Filings

Fidaxomicin-D7 is specifically identified as a reference standard suitable for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings, as well as for method validation (AMV) and Quality Control (QC) applications [1]. This positions it as a purpose-built tool for regulatory submissions, differentiating it from research-grade fidaxomicin or other non-certified analogs.

Regulatory Science ANDA Filing Quality Control

Validated Use Cases for Fidaxomicin-D7 in Research and Industrial Settings


Quantitative Bioanalysis of Fidaxomicin in Clinical Pharmacokinetic Studies

The most critical application for Fidaxomicin-D7 is as an internal standard in validated LC-MS/MS methods for the quantitation of fidaxomicin and its active metabolite, OP-1118, in human plasma. This is essential for generating the accurate and precise pharmacokinetic data required for clinical trial reports and regulatory submissions [1].

Method Development and Validation (AMV) for Generic Drug Filings

Fidaxomicin-D7 is a required reference standard for establishing and validating analytical methods used in Abbreviated New Drug Applications (ANDAs). Its high chemical and isotopic purity ensures the reliability of methods for assessing generic fidaxomicin products, including assay, impurity profiling, and dissolution testing [2].

Quality Control (QC) Release and Stability Testing of Fidaxomicin Drug Products

In pharmaceutical manufacturing, Fidaxomicin-D7 serves as a reference standard for the routine quality control of fidaxomicin batches. Its use in QC assays ensures that manufactured drug products meet the established specifications for potency and purity throughout their shelf life, including during stability studies and forced degradation assessments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fidaxomicin-D7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.